molecular formula C23H17FN2O6S B2897397 Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-57-0

Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2897397
CAS No.: 899959-57-0
M. Wt: 468.46
InChI Key: VMILHMULIFLBAD-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1 and a naphthalen-2-ylsulfonyloxy substituent at position 3.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-naphthalen-2-ylsulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O6S/c1-2-31-23(28)22-20(14-21(27)26(25-22)18-10-8-17(24)9-11-18)32-33(29,30)19-12-7-15-5-3-4-6-16(15)13-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMILHMULIFLBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Naphthalenesulfonyl Group: This step involves the sulfonylation of the pyridazine core using naphthalenesulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and naphthalenesulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and various halogenating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the pyridazine family. It exhibits unique structural features, including a pyridazine ring, an ethyl carboxylate group, and a sulfonate ether linkage with a naphthalene moiety. The presence of the fluorophenyl group enhances its potential for biological activity, making it a subject of interest in medicinal chemistry.

Potential Applications

This compound has potential applications in various fields. Interaction studies focus on its binding affinity to biological targets and often utilize techniques to elucidate the compound's therapeutic potential and guide further development.

Structural Similarities

Several compounds share structural similarities with this compound. The compound is unique due to its specific combination of functional groups, particularly the naphthalene sulfonate, which imparts distinct chemical properties and enhances its biological activities compared to related compounds. This uniqueness positions it as a promising candidate for further research in medicinal chemistry and drug development.

Table of Compounds with Structural Similarities

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-Ethoxy-1-(4-fluorophenyl)-6-oxo-pyridazineContains ethoxy and fluorophenyl groupsLacks naphthalene sulfonate
Ethyl 5-[1H-benzoimidazol-2-carbonyl]-4-hydroxy-pyridineDifferent heterocyclic baseExhibits distinct biological activities
N-(3-Fluoro)-phenol derivativesSimilar fluorinated phenol groupVaries in core structure

Research Findings

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Bulkiness : The naphthalen-2-ylsulfonyloxy group in the target compound is significantly bulkier than methyl, benzyloxy, or smaller aryl sulfonates (e.g., in ), likely reducing solubility in polar solvents but enhancing π-π stacking interactions in biological targets.

Methoxy or methyl groups (e.g., ) introduce electron-donating effects, which may stabilize resonance structures or reduce metabolic oxidation.

Thermal Stability : Higher melting points correlate with polar substituents (e.g., 220–223°C for hydroxyl-substituted compound 12d in ), whereas bulky hydrophobic groups (e.g., naphthalen-2-ylsulfonyloxy) may lower melting points due to disrupted crystal packing.

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Ethyl group : Contributes to lipophilicity.
  • 4-Fluorophenyl moiety : Imparts unique electronic properties.
  • Naphthalenesulfonyl group : Enhances the compound's interaction with biological targets.
  • Dihydropyridazine core : Aids in biological activity through structural conformation.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, a related compound demonstrated efficacy against the Yellow Fever Virus (YFV), suggesting potential antiviral applications for this class of compounds .

Anti-inflammatory Effects

Research has shown that related compounds possess anti-inflammatory properties. For example, ethyl derivatives have been screened for their ability to inhibit inflammatory pathways, revealing significant activity in reducing inflammation markers in vitro .

Antimicrobial Activity

The antimicrobial potential of similar sulfonamide derivatives has been documented. These compounds have shown effectiveness against various bacterial strains, indicating that this compound could also exhibit similar antimicrobial effects .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and inflammation.
  • Modulation of Signaling Pathways : The compound may interfere with specific signaling pathways that regulate immune responses and cellular proliferation.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • A study on sulfonamide derivatives demonstrated their ability to inhibit bacterial growth effectively, supporting the hypothesis that this compound could possess similar properties .
CompoundActivity TypeTargetReference
Compound AAntiviralYFV
Compound BAnti-inflammatoryInflammatory markers
Compound CAntimicrobialBacterial strains

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyridazine core via cyclization under reflux conditions (ethanol or THF, 60–80°C, 8–12 hours) .
  • Step 2 : Sulfonylation of the hydroxyl group using naphthalene-2-sulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
  • Step 3 : Esterification with ethyl chloroformate in anhydrous DMF at room temperature .
    • Critical Parameters : Temperature control (±2°C), stoichiometric ratios (1:1.2 for sulfonylation), and inert atmosphere (N₂/Ar) to avoid hydrolysis of intermediates .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 4-fluorophenyl substituent at δ 7.2–7.5 ppm; naphthalene protons at δ 7.8–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 509.1 calculated for C₂₄H₁₈FNO₆S) .
  • X-ray Crystallography : Resolves dihedral angles between the pyridazine ring and aromatic substituents (e.g., 85–90° for 4-fluorophenyl vs. naphthalene planes) .

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